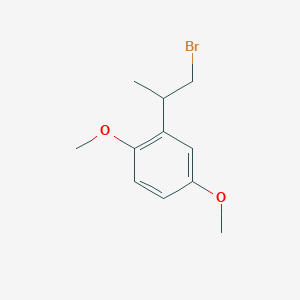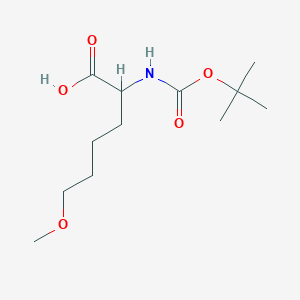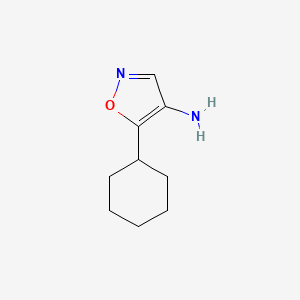
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine is a complex organic compound that is often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in peptide synthesis. This compound is significant in the field of organic chemistry due to its role in the synthesis of peptides and proteins.
Métodos De Preparación
The synthesis of ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine typically involves several steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of the amino acid. This is usually done using fluorenylmethoxycarbonyl chloride in the presence of a base.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial production methods often involve automated peptide synthesizers that can carry out these steps in a highly controlled and efficient manner.
Análisis De Reacciones Químicas
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methionine residue, which can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can be used to convert the oxidized forms of methionine back to methionine.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups, depending on the desired end product.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in the field of medicinal chemistry.
Biological Studies: This compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: This compound is used in the production of various industrial enzymes and biocatalysts.
Mecanismo De Acción
The mechanism of action of ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
Comparación Con Compuestos Similares
Similar compounds to ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine include other Fmoc-protected amino acids and peptides. These compounds share the common feature of having an Fmoc group for protection during synthesis. this compound is unique due to its specific structure and the presence of the benzyloxy and oxobutanoyl groups, which can impart different chemical properties and reactivity.
Some similar compounds include:
Fmoc-Lysine: An Fmoc-protected lysine used in peptide synthesis.
Fmoc-Phenylalanine: An Fmoc-protected phenylalanine used in peptide synthesis.
Fmoc-Serine: An Fmoc-protected serine used in peptide synthesis.
These compounds are used in similar applications but differ in their specific amino acid residues and side chains.
Propiedades
Fórmula molecular |
C31H32N2O7S |
|---|---|
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+/m1/s1 |
Clave InChI |
SMRJEVFFOATZRY-SXOMAYOGSA-N |
SMILES isomérico |
CSCC[C@H](C(=O)O)NC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13531691.png)


![4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B13531700.png)


![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)






![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
